Pallidiflorin
Overview
Description
Pallidiflorin is a naturally occurring isoflavonoid compound, specifically known as 5-hydroxy-4’-methoxyisoflavone. It is derived from the plant Glycyrrhiza pallidiflora Maxim, which is a species of licorice. Isoflavonoids are a class of flavonoids that have a wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pallidiflorin can be synthesized through various chemical reactions involving the modification of its parent isoflavonoid structure. One common method involves the sulfonation of 5-hydroxy-4’-methoxyisoflavone to improve its water solubility and biological activity. This process typically involves the reaction of the parent compound with sulfonating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the rhizomes of Glycyrrhiza pallidiflora Maxim. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The industrial methods aim to maximize yield and purity while maintaining cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Pallidiflorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted isoflavonoid derivatives .
Scientific Research Applications
Pallidiflorin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various bioactive compounds and studying reaction mechanisms.
Biology: this compound exhibits significant antioxidant and antimicrobial activities, making it a subject of interest in biological research.
Medicine: Due to its anticancer and anti-inflammatory properties, this compound is being investigated for potential therapeutic applications in treating cancer and inflammatory diseases.
Industry: this compound is used in the development of natural health products and cosmetics due to its beneficial biological properties
Mechanism of Action
Pallidiflorin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K-AKT and MAPK pathways
Comparison with Similar Compounds
Genistein: Another isoflavonoid with similar antioxidant and anticancer properties.
Daidzein: An isoflavonoid known for its estrogenic activity and potential health benefits.
Biochanin A: An isoflavonoid with anti-inflammatory and anticancer properties
Uniqueness of Pallidiflorin: this compound is unique due to its specific structural modifications, such as the presence of a methoxy group at the 4’ position and a hydroxyl group at the 5 position. These modifications enhance its water solubility and biological activity compared to other isoflavonoids .
Properties
IUPAC Name |
5-hydroxy-3-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-5-10(6-8-11)12-9-20-14-4-2-3-13(17)15(14)16(12)18/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUNGEJJOMKCGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC=CC(=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157945 | |
Record name | Pallidiflorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133086-79-0 | |
Record name | Pallidiflorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133086790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pallidiflorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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